molecular formula C12H18ClN3O B1491139 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine CAS No. 2097991-06-3

4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine

Cat. No.: B1491139
CAS No.: 2097991-06-3
M. Wt: 255.74 g/mol
InChI Key: NEIWLPHDNXBSRK-UHFFFAOYSA-N
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Description

The compound “4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has an ethoxymethyl group and a pyrrolidinyl group attached to it .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrimidine derivatives are generally stable compounds. They are polar due to the presence of nitrogen atoms and can participate in hydrogen bonding .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The reaction of N-substituted pyrrolidinones with alkaline methoxide has been utilized to afford 5-methoxylated 3-pyrrolidin-2-ones, highlighting the use of chlorinated pyrimidines for the preparation of compounds potentially useful in agrochemical and medicinal contexts (Ghelfi et al., 2003).

Pharmaceutical Chemistry

  • The structural determination of novel crystalline modifications of chloro- and ethoxymethyl-substituted pyrimidinium iodides provides insights into the molecular arrangements that could influence the development of pharmaceutical compounds (Zhukhlistova & Tishchenko, 2001).

Supramolecular Chemistry

  • Bifunctional aromatic N-heterocycles have been synthesized and characterized, revealing potential applications in creating supramolecular assemblies based on hydrogen bonding. These compounds serve as building blocks for complex structures with potential applications in material science and drug delivery (Aakeröy et al., 2007).

Non-Covalent Interactions

  • The synthesis and characterization of thioureas substituted with chloro- and methylpyrimidine groups have led to the exploration of non-covalent interactions within these molecules, providing a foundation for the design of molecules with specific binding properties for biological or material science applications (Zhang et al., 2018).

Amplifiers of Phleomycin

  • Research into the aza-Michael reaction with various amines has led to the formation of new 1-sulfonyl-2-arylpyrrolidines, demonstrating the potential of chloro- and ethoxymethyl-substituted compounds in enhancing the effects of phleomycin, an antibiotic used in cancer therapy (Smolobochkin et al., 2018).

Future Directions

The study and development of pyrimidine derivatives is a significant area of research in medicinal chemistry due to their wide range of biological activities . Future research could involve the synthesis of new derivatives and the exploration of their potential biological activities.

Properties

IUPAC Name

4-chloro-6-[3-(ethoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-17-8-10-4-5-16(7-10)12-6-11(13)14-9(2)15-12/h6,10H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIWLPHDNXBSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166583
Record name Pyrimidine, 4-chloro-6-[3-(ethoxymethyl)-1-pyrrolidinyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097991-06-3
Record name Pyrimidine, 4-chloro-6-[3-(ethoxymethyl)-1-pyrrolidinyl]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097991-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-chloro-6-[3-(ethoxymethyl)-1-pyrrolidinyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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